WRW4

Description

Properties

IUPAC Name |

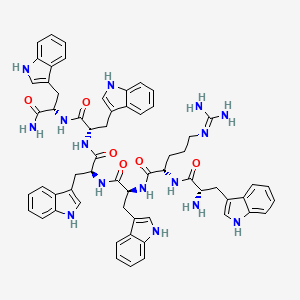

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66)/t44-,50-,51-,52-,53-,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJDOVLLPORVJP-WOAIKHIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H65N15O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1104.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of WRW4: A Technical Guide to its Antagonistic Action on Formyl Peptide Receptor 2

For Researchers, Scientists, and Drug Development Professionals

Abstract

WRW4 is a synthetic hexapeptide that has been identified as a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 receptor (ALX). By competitively binding to FPR2, this compound effectively blocks the receptor's activation by a wide range of agonists. This inhibition disrupts the canonical downstream signaling pathways, leading to the attenuation of key cellular responses such as intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, chemotaxis, and superoxide generation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Introduction

The Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors (GPCRs), plays a crucial role in the innate immune system by recognizing formylated peptides derived from bacteria and mitochondria, as well as other endogenous and exogenous ligands. Among these, FPR2 has garnered significant attention due to its involvement in a diverse array of physiological and pathological processes, including inflammation, host defense, and neurodegenerative diseases. The ability to modulate FPR2 activity is therefore of great therapeutic interest. This compound has emerged as a valuable pharmacological tool for studying the physiological roles of FPR2 and as a potential lead compound for the development of novel anti-inflammatory agents.

Mechanism of Action of this compound

This compound exerts its biological effects by acting as a selective antagonist at the FPR2 receptor. Its primary mechanism involves competitively inhibiting the binding of various agonists to the receptor, thereby preventing the conformational changes required for receptor activation and subsequent intracellular signaling.

Competitive Antagonism at FPR2

This compound directly competes with FPR2 agonists for the same binding site on the receptor. This has been demonstrated through competitive binding assays, where this compound effectively displaces the binding of radiolabeled or fluorescently tagged FPR2 agonists. The inhibitory potency of this compound is most commonly characterized by its half-maximal inhibitory concentration (IC50) value.

Inhibition of Downstream Signaling Pathways

Upon agonist binding, FPR2 couples to intracellular G proteins, primarily of the Gi family, initiating a cascade of signaling events. This compound, by preventing agonist binding, effectively blocks these downstream pathways:

-

Inhibition of Intracellular Calcium Mobilization: Agonist activation of FPR2 leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This compound potently inhibits this agonist-induced calcium flux.[1][2]

-

Inhibition of ERK Phosphorylation: The FPR2 signaling cascade also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, contributing to various cellular responses. This compound has been shown to block agonist-induced ERK phosphorylation.[2]

-

Inhibition of Chemotaxis: A primary function of FPR2 activation in immune cells, such as neutrophils and monocytes, is the induction of chemotaxis, the directed migration of cells towards a chemical gradient. This compound effectively abrogates the chemotactic response of these cells towards FPR2 agonists.[1]

-

Inhibition of Superoxide Generation: Activated phagocytes produce reactive oxygen species (ROS), such as superoxide anions, as part of the inflammatory response and for microbial killing. This process, known as the respiratory burst, can be triggered by FPR2 agonists. This compound inhibits agonist-induced superoxide generation in neutrophils.[1]

Quantitative Data

The inhibitory potency of this compound has been quantified against various FPR2 agonists. The most consistently reported value is its IC50 for the inhibition of the synthetic hexapeptide WKYMVm binding to FPR2.

| Agonist Inhibited | Assay Type | Cell Type | IC50 (µM) | Reference |

| WKYMVm | Competitive Binding | RBL-2H3 cells expressing FPR2 | 0.23 | [1][3][4] |

| MMK-1 | Calcium Mobilization | Not Specified | - | [1][2] |

| Amyloid β42 | Calcium Mobilization, Chemotaxis, Superoxide Generation | Human Neutrophils | - | [1][2] |

| F peptide | Calcium Mobilization | Not Specified | - | [1][2] |

Note: Specific IC50 values for the inhibition of MMK-1, Amyloid β42, and F peptide by this compound are not consistently reported in the literature, but its inhibitory effect is well-documented.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Signaling Pathway

Caption: this compound competitively antagonizes FPR2, blocking agonist-induced signaling.

Experimental Workflow: Characterizing this compound Activity

References

- 1. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

WRW4: A Technical Guide to a Selective FPR2/ALX Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX) or Formyl Peptide Receptor-Like 1 (FPRL1), is a G protein-coupled receptor (GPCR) that plays a pivotal, yet complex, role in the inflammatory response.[1][2] Its ability to be activated by a diverse array of endogenous and exogenous ligands results in either pro-inflammatory or pro-resolving cellular outcomes, making it a significant target for therapeutic intervention in inflammatory diseases, neurodegenerative disorders, and host defense mechanisms.[3][4] The hexapeptide WRW4 (Trp-Arg-Trp-Trp-Trp-Trp) has been identified as a potent and selective antagonist of FPR2/ALX.[5] It functions by directly competing with agonists for binding to the receptor, thereby inhibiting the initiation of downstream signaling cascades.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the pertinent biological pathways and workflows.

Introduction to FPR2/ALX

FPR2/ALX is a member of the formyl peptide receptor family and is primarily expressed on mammalian phagocytic leukocytes, such as neutrophils and monocytes, as well as on various other cell types including epithelial, endothelial, and neuronal cells.[2][6] This receptor is a key sensor in the immune system, recognizing a wide range of ligands:

-

Pro-inflammatory Ligands: Including Serum Amyloid A (SAA) and mitochondrial formylated peptides released from damaged cells.[3][7]

-

Pro-resolving Ligands: Such as Lipoxin A4 (LXA4) and Annexin A1 (ANXA1) and its N-terminal derived peptides (e.g., Ac2-26).[3][8]

This dual functionality positions FPR2/ALX as a critical switch in modulating the immune response, capable of either amplifying inflammation or promoting its resolution depending on the specific agonist it binds.[3] The development of selective antagonists like this compound is therefore crucial for dissecting the specific roles of this receptor in health and disease.

This compound: A Selective FPR2/ALX Antagonist

This compound is a synthetic hexapeptide (sequence: WRWWWW) that has been characterized as the first specific antagonist for FPR2/ALX.[5][9] Its primary mechanism of action is the competitive blockade of the agonist binding site on the receptor.[1] This selectivity is a key feature; this compound effectively inhibits cellular responses to FPR2/ALX agonists like WKYMVm, MMK-1, and Amyloid β42 (Aβ42) peptide, while having no effect on responses mediated by agonists for the related Formyl Peptide Receptor 1 (FPR1), such as fMLF.[5][10]

By blocking agonist binding, this compound prevents the downstream signaling events typically initiated by FPR2/ALX activation, including:

-

Inhibition of intracellular calcium mobilization.[10]

-

Prevention of extracellular signal-regulated kinase (ERK) activation.[5][11]

-

Blockade of cellular functions such as chemotaxis and superoxide generation in neutrophils.[9][10]

Quantitative Data: Potency of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the antagonist required to inhibit 50% of the specific binding of an agonist.

| Parameter | Description | Value | Agonist | Cell System | Reference |

| IC50 | Inhibition of agonist binding to FPRL1/FPR2 | 0.23 µM | WKYMVm | RBL-2H3 cells expressing FPRL1 | [9][10][11] |

Signaling Pathways and Mechanism of Action

FPR2/ALX activation leads to divergent signaling pathways depending on the bound ligand. This compound acts as a gatekeeper, preventing the initiation of these cascades.

FPR2/ALX Agonist-Induced Signaling

Upon agonist binding, FPR2/ALX couples to inhibitory G proteins (Gαi), triggering a cascade that includes the activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP3), and subsequent mobilization of intracellular calcium stores. This signaling also frequently involves the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly ERK.[1][7]

Caption: Agonist-induced FPR2/ALX signaling cascade.

This compound Mechanism of Antagonism

This compound competitively binds to the FPR2/ALX receptor, physically obstructing agonists from docking. This prevents the conformational change required for G-protein activation, effectively silencing the downstream signaling pathways before they can be initiated.

Caption: this compound mechanism of competitive antagonism at the FPR2/ALX receptor.

Key Experimental Protocols

The following protocols are foundational for characterizing the activity of this compound and investigating the function of FPR2/ALX.

Receptor Binding Assay (Flow Cytometry)

This protocol determines the ability of this compound to bind directly to cells expressing FPR2/ALX.

Objective: To visualize and quantify the binding of this compound to its receptor.

Methodology:

-

Cell Preparation: Use a cell line engineered to express FPR2/ALX (e.g., RBL-2H3 cells). Harvest cells and wash with a suitable buffer (e.g., PBS with 0.2% BSA and 0.02% sodium azide).

-

Labeling: Incubate the cells with 10 µM biotin-conjugated this compound for 30 minutes at 4°C.[10] This step allows the antagonist to bind to the receptor on the cell surface.

-

Washing: Extensively wash the cells with cold buffer to remove any unbound biotin-WRW4.[10]

-

Secondary Staining: Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., 5 µg/ml streptavidin-FITC) for 40 minutes at 4°C in the dark.[10] Streptavidin has a high affinity for biotin, linking the fluorescent tag to the bound this compound.

-

Final Wash and Fixation: Wash the cells twice more and fix with 0.2% paraformaldehyde.[10]

-

Analysis: Analyze the fluorescence of the cell population using a flow cytometer. Increased fluorescence compared to control cells (not incubated with biotin-WRW4) indicates specific binding.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to block agonist-induced increases in intracellular calcium, a primary downstream effect of FPR2/ALX activation.

Objective: To quantify the antagonistic effect of this compound on FPR2/ALX signaling.

Methodology:

-

Cell Plating: Plate cells (e.g., human neutrophils or FPR2/ALX-expressing cell lines) in a 96-well microplate and grow to near confluence.[12]

-

Dye Loading: Wash the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.[12][13]

-

Antagonist Pre-incubation: Wash away excess dye and incubate the cells with varying concentrations of this compound (or vehicle control) for 15-30 minutes.

-

Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then inject an FPR2/ALX agonist (e.g., WKYMVm, Aβ42) and immediately begin recording fluorescence intensity over time.[10]

-

Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Compare the peak fluorescence in this compound-treated wells to control wells to determine the extent of inhibition.

Chemotaxis Assay (Boyden Chamber)

This assay assesses the impact of this compound on the directed migration of cells towards a chemoattractant, a key physiological function mediated by FPR2/ALX.

Objective: To determine if this compound can block agonist-induced cell migration.

Methodology:

-

Chamber Setup: Use a Boyden microchamber apparatus, which consists of upper and lower wells separated by a microporous membrane.

-

Chemoattractant: Add the FPR2/ALX agonist (e.g., SAA1, WKYMVm) or a control buffer to the lower compartment of the chamber.[14]

-

Cell Preparation: Resuspend migratory cells (e.g., neutrophils) in assay medium. Incubate one aliquot of cells with this compound and another with a vehicle control.[14]

-

Cell Loading: Load the prepared cells into the upper compartment of the chamber.

-

Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 30-90 minutes).

-

Quantification: After incubation, remove the membrane. Fix, stain, and mount the membrane on a microscope slide. Count the number of cells that have migrated through the pores to the lower side of the membrane.

-

Analysis: Compare the number of migrated cells in the this compound-treated group to the control group. The result is often expressed as a chemotactic index.[14]

Caption: Experimental workflow for a Boyden chamber chemotaxis assay.

Conclusion and Future Directions

This compound is an indispensable pharmacological tool for the study of FPR2/ALX biology. Its high selectivity and well-characterized inhibitory activity allow researchers to precisely probe the receptor's function in a multitude of physiological and pathological processes. For drug development professionals, this compound serves as a benchmark antagonist, providing a critical reference for the development of novel small molecule or biologic therapeutics targeting the FPR2/ALX pathway for the treatment of inflammatory and neurodegenerative diseases. Future research will likely focus on leveraging the insights gained from using this compound to design antagonists with improved pharmacokinetic properties suitable for clinical applications.

References

- 1. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]

- 2. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpcscientific.com [cpcscientific.com]

- 5. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Role of WRW4 in the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the hexapeptide WRW4 and its significant role in modulating the inflammatory response. As a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX), this compound has emerged as a critical tool for dissecting the complex signaling pathways governed by this receptor. FPR2 is a G-protein coupled receptor (GPCR) that, depending on the activating ligand, can mediate both pro-inflammatory and anti-inflammatory, pro-resolving signals. This dual functionality places FPR2 at a crucial juncture in the inflammatory cascade, making it a compelling target for therapeutic intervention. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides detailed protocols for key experimental assays, and visualizes the intricate signaling pathways involved.

Introduction: The Dichotomous Role of FPR2 in Inflammation

The inflammatory response is a tightly regulated process essential for host defense and tissue homeostasis. A key player in this process is the Formyl Peptide Receptor 2 (FPR2), a member of the G-protein coupled receptor family.[1] FPR2 is expressed on a wide variety of immune cells, including neutrophils, monocytes, macrophages, and T cells, as well as non-immune cells such as fibroblasts and epithelial cells.[1]

A remarkable feature of FPR2 is its ability to be activated by a structurally diverse array of ligands, leading to distinct and often opposing biological outcomes.[2] Pro-inflammatory ligands, such as Serum Amyloid A (SAA) and the bacterial peptide N-formyl-Met-Leu-Phe-Lys (fMLFK), can trigger potent inflammatory responses through FPR2 activation.[2][3] Conversely, anti-inflammatory and pro-resolving ligands, including Lipoxin A4 (LXA4), Resolvin D1 (RvD1), and Annexin A1 (AnxA1), utilize FPR2 to actively suppress inflammation and promote its resolution.[4][5] This positions FPR2 as a molecular switch that can either propagate or dampen inflammation.

This compound: A Selective Antagonist of FPR2

This compound is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-CONH2) that acts as a selective and potent antagonist of FPR2.[6] Its primary mechanism of action is the competitive inhibition of agonist binding to the receptor, thereby blocking the initiation of downstream signaling cascades.[6] This antagonistic activity has been demonstrated against a variety of FPR2 agonists, making this compound an invaluable tool for studying the physiological and pathological roles of FPR2.

Mechanism of Action

By binding to FPR2, this compound prevents the conformational changes necessary for receptor activation and subsequent coupling to heterotrimeric G-proteins, primarily of the Gi/o family.[2] This blockade inhibits a range of downstream cellular responses, including:

-

Intracellular Calcium Mobilization: A rapid increase in intracellular calcium is a hallmark of GPCR activation. This compound effectively inhibits this calcium flux induced by FPR2 agonists.[6]

-

Extracellular Signal-Regulated Kinase (ERK) Activation: The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to block agonist-induced ERK phosphorylation.[6]

-

Chemotaxis: The directed migration of immune cells to sites of inflammation is a fundamental aspect of the inflammatory response. This compound inhibits the chemotactic migration of cells like neutrophils towards FPR2 agonists.[6]

-

Cytokine Production: FPR2 activation can lead to the production and release of both pro- and anti-inflammatory cytokines. This compound can modulate this cytokine milieu by blocking the initial receptor activation.[7]

Quantitative Data: Inhibitory Profile of this compound

The potency of this compound as an FPR2 antagonist has been quantified in various studies. The following table summarizes key inhibitory data.

| Parameter | Agonist Inhibited | Cell Type/System | Value | Reference(s) |

| IC50 | WKYMVm binding | FPRL1-expressing RBL-2H3 cells | 0.23 μM | [6] |

| Inhibition | MMK-1-induced Ca2+ influx | Neutrophils | Effective at micromolar concentrations | [6] |

| Inhibition | Amyloid β42-induced Ca2+ influx | Neutrophils | Effective at micromolar concentrations | [6] |

| Inhibition | F peptide-induced Ca2+ influx | Neutrophils | Effective at micromolar concentrations | [6] |

| Inhibition | Amyloid β42-induced superoxide generation | Neutrophils | Complete inhibition reported | [8] |

| Inhibition | Amyloid β42-induced chemotaxis | Neutrophils | Complete inhibition reported | [8] |

| Inhibition | Lipoxin A4-induced cell migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Effective inhibition observed | [3] |

| Inhibition | Serum Amyloid A (SAA) and CXCL8 synergy in neutrophil chemotaxis | Primary human neutrophils | Effective at 20 µg/ml | [9] |

Signaling Pathways Modulated by this compound

The antagonism of FPR2 by this compound leads to the interruption of a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key signaling events downstream of FPR2 and the point of intervention by this compound.

Overview of FPR2 Signaling

Figure 1: Overview of FPR2 signaling and this compound intervention.

Pro-inflammatory vs. Anti-inflammatory Signaling Cascades

Figure 2: Divergent signaling pathways of FPR2.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on FPR2-mediated cellular responses.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards an FPR2 agonist.

Materials:

-

Boyden chamber apparatus (e.g., 96-well format)

-

Polycarbonate filters with 3-5 µm pores

-

Human neutrophils isolated from whole blood

-

RPMI-1640 medium with 0.1% BSA (chemotaxis buffer)

-

FPR2 agonist (e.g., WKYMVm, 10 nM)

-

This compound (various concentrations, e.g., 0.1 - 10 µM)

-

Calcein-AM or other fluorescent cell viability dye

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.

-

This compound Pre-incubation: In a separate tube, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.

-

Assay Setup:

-

Add 150 µL of chemotaxis buffer containing the FPR2 agonist to the lower wells of the Boyden chamber.

-

Add 150 µL of chemotaxis buffer alone to control wells (for measuring random migration).

-

Place the filter membrane over the lower wells.

-

Add 50 µL of the pre-incubated neutrophil suspension to the top of the filter.

-

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

Quantification of Migration:

-

After incubation, carefully remove the filter.

-

Scrape off the non-migrated cells from the top of the filter.

-

Lyse the migrated cells on the bottom of the filter and in the lower chamber.

-

Quantify the number of migrated cells by measuring the activity of a cellular enzyme like myeloperoxidase or by pre-labeling cells with a fluorescent dye like Calcein-AM and measuring fluorescence.[10]

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

Intracellular Calcium Mobilization Assay

This assay determines the ability of this compound to block the increase in intracellular calcium ([Ca2+]i) induced by FPR2 agonists.

Materials:

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (assay buffer)

-

FPR2-expressing cells (e.g., neutrophils, or a transfected cell line like HL-60)

-

FPR2 agonist (e.g., WKYMVm, 100 nM)

-

This compound (various concentrations)

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Preparation and Dye Loading:

-

Plate FPR2-expressing cells in a black-walled, clear-bottom 96-well plate.

-

Prepare a loading solution containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the loading solution.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

Gently wash the cells twice with assay buffer to remove extracellular dye. Add 100 µL of assay buffer to each well.

-

-

Assay Measurement:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

-

In a separate compound plate, prepare solutions of this compound at various concentrations and the FPR2 agonist.

-

Set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).

-

Establish a baseline fluorescence reading for 15-20 seconds.

-

The instrument's integrated pipettor adds the this compound solution (or vehicle) to the wells.

-

After a 1-2 minute pre-incubation with this compound, the instrument adds the FPR2 agonist.

-

Continue recording the fluorescence to capture the calcium response.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in [Ca2+]i. For Fura-2, the ratio of emission at 510 nm following excitation at 340 nm and 380 nm is calculated. For Fluo-4, the change in fluorescence intensity at ~525 nm (excitation ~490 nm) is measured. The peak fluorescence response is used to determine the dose-dependent inhibition by this compound.

ERK1/2 Phosphorylation Western Blot

This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) to assess the inhibitory effect of this compound on the MAPK pathway.

Materials:

-

FPR2-expressing cells (e.g., neutrophils, macrophages)

-

FPR2 agonist (e.g., WKYMVm, 100 nM)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #9101, 1:1000 dilution) and rabbit anti-total-ERK1/2 (e.g., Cell Signaling Technology #4695, 1:1000 dilution).[11]

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Serum-starve the cells for 4-6 hours before treatment, if applicable.

-

Pre-incubate cells with this compound or vehicle for 30 minutes.

-

Stimulate the cells with the FPR2 agonist for a predetermined time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a protein assay (e.g., BCA).

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody against total ERK1/2.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.

Conclusion

This compound is a powerful and selective antagonist of the Formyl Peptide Receptor 2. Its ability to block the binding of a wide range of agonists makes it an indispensable tool for investigating the multifaceted role of FPR2 in the inflammatory response. The dual nature of FPR2 in promoting both pro-inflammatory and pro-resolving pathways underscores the complexity of inflammation and highlights the therapeutic potential of targeting this receptor. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and manipulate the intricate biology of FPR2 and its modulation by this compound. Further research into the nuanced effects of this compound in various disease models will undoubtedly continue to illuminate the therapeutic possibilities of targeting the FPR2 signaling axis.

References

- 1. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]

- 2. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the Activation Mechanism of the ALX/FPR2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Mesenchymal Stem Cells and Formyl Peptide Receptor 2 Activity in Hyperoxia-Induced Lung Injury in Newborn Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]

WRW4: A Technical Guide to its Antagonistic Effect on Neutrophil Chemotaxis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthetic hexapeptide WRW4, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX, also known as FPRL1). Neutrophil chemotaxis, a critical component of the innate immune response, is significantly modulated by the activation of FPR2/ALX by various endogenous and exogenous ligands. This compound offers a valuable tool for dissecting the roles of this receptor in inflammatory processes and holds potential as a therapeutic lead compound. This document details the mechanism of action of this compound, its impact on neutrophil function, comprehensive experimental protocols for studying its effects, and a summary of key quantitative data.

Introduction to this compound and its Target: FPR2/ALX

This compound is a synthetic peptide with the sequence Trp-Arg-Trp-Trp-Trp-Trp-CONH₂. It functions as a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR) highly expressed on the surface of neutrophils and other phagocytic cells.[1][2] FPR2/ALX is a promiscuous receptor, recognizing a wide array of ligands including the pro-inflammatory synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met-CONH₂ (WKYMVm), the endogenous anti-inflammatory mediator Lipoxin A4, and pathogen-associated molecular patterns.[3][4] This receptor plays a pivotal role in mediating the inflammatory response, and its dysregulation is implicated in various inflammatory diseases.

Mechanism of Action of this compound

This compound exerts its antagonistic effect by competitively binding to FPR2/ALX, thereby preventing the binding of receptor agonists. This blockade inhibits the initiation of downstream signaling cascades that are crucial for neutrophil activation and migration.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Agonist | Receptor | Cell Type/System | Value | Reference |

| IC₅₀ | WKYMVm | FPR2/ALX (FPRL1) | Cell-free assay | 0.23 μM | [5][6][7] |

Effects of this compound on Neutrophil Functions

This compound has been demonstrated to significantly inhibit several key functions of neutrophils that are triggered by FPR2/ALX agonists.

-

Inhibition of Chemotaxis: this compound effectively blocks the directed migration of neutrophils towards a gradient of FPR2/ALX agonists such as WKYMVm and amyloid β42 peptide.[2][5]

-

Inhibition of Superoxide Generation: The production of reactive oxygen species (ROS), a critical event in the neutrophil oxidative burst, is markedly reduced in the presence of this compound when stimulated by FPR2/ALX agonists.[2]

-

Inhibition of Intracellular Calcium Mobilization: this compound prevents the increase in intracellular calcium levels, a key second messenger in neutrophil activation, upon stimulation with FPR2/ALX agonists.[5]

-

Inhibition of Downstream Signaling: this compound has been shown to block the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are central components of the mitogen-activated protein kinase (MAPK) signaling pathway.[6][7]

Signaling Pathways and Experimental Workflows

FPR2/ALX Signaling Pathway Inhibited by this compound

The following diagram illustrates the canonical signaling pathway initiated by FPR2/ALX agonists and the point of inhibition by this compound.

References

- 1. criver.com [criver.com]

- 2. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Neutrophil isolation and chemotaxis assay [bio-protocol.org]

- 4. tandfonline.com [tandfonline.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

A Deep Dive into the Binding Affinity of WRW4 for the Formyl Peptide Receptor-Like 1 (FPRL1)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the hexapeptide WRW4 to the Formyl Peptide Receptor-Like 1 (FPRL1), a G protein-coupled receptor implicated in inflammatory responses and neurodegenerative diseases. This document details the quantitative binding affinity, the experimental methodologies used to determine this affinity, and the downstream signaling consequences of this interaction.

Core Data Presentation: Quantitative Binding Affinity of this compound to FPRL1

The binding of this compound to FPRL1 is characterized by its ability to inhibit the binding of known FPRL1 agonists. The most frequently cited quantitative measure of this interaction is the half-maximal inhibitory concentration (IC50).

| Ligand | Receptor | Assay Type | Cell Line | Inhibited Agonist | IC50 (µM) | Reference |

| This compound | FPRL1 | Competitive Binding | FPRL1-expressing RBL-2H3 cells | WKYMVm | 0.23 | [1][2] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of the agonist WKYMVm to FPRL1.

Experimental Protocols: Methodologies for Assessing this compound-FPRL1 Interaction

The determination of the binding affinity of this compound to FPRL1 and the characterization of its antagonistic properties involve several key experimental protocols. These methodologies are crucial for understanding the molecular interactions and their functional outcomes.

Competitive Binding Assay

This assay is fundamental to determining the IC50 value of this compound. It measures the ability of this compound to compete with a labeled agonist for binding to FPRL1.

Objective: To quantify the binding affinity of this compound for FPRL1 by measuring its ability to displace a known labeled agonist.

General Workflow:

Key Reagents and Conditions:

-

Cells: Rat Basophilic Leukemia (RBL-2H3) cells stably transfected to express human FPRL1 are commonly used.

-

Labeled Agonist: A known FPRL1 agonist, such as WKYMVm, is labeled with a detectable tag. Biotinylation is a common method, allowing for secondary detection with labeled streptavidin.

-

Unlabeled Competitor: this compound is used in a range of concentrations to compete with the labeled agonist.

-

Incubation: Cells, labeled agonist, and this compound are incubated together to reach binding equilibrium.

-

Detection: If a biotinylated agonist is used, a fluorescently-labeled streptavidin conjugate (e.g., FITC-streptavidin) is added after washing away unbound ligands. The fluorescence intensity, which is proportional to the amount of labeled agonist bound, is then measured using flow cytometry.

-

Data Analysis: The fluorescence intensity is plotted against the concentration of this compound, and the IC50 value is determined from the resulting dose-response curve.

Calcium Mobilization Assay

This functional assay assesses the antagonistic activity of this compound by measuring its ability to block agonist-induced intracellular calcium release, a key downstream event in FPRL1 signaling.[1]

Objective: To determine if this compound can inhibit the increase in intracellular calcium concentration ([Ca2+]i) triggered by FPRL1 agonists.

General Workflow:

Key Reagents and Conditions:

-

Cells: FPRL1-expressing cells.

-

Calcium Indicator: A fluorescent dye that changes its spectral properties upon binding to calcium, such as Fura-2 AM.

-

Antagonist: this compound is pre-incubated with the cells before agonist stimulation.

-

Agonist: An FPRL1 agonist like WKYMVm, MMK-1, or amyloid β42 peptide is added to trigger calcium release.[1]

-

Measurement: The change in fluorescence is monitored in real-time using a fluorometer or a fluorescence microscope.

ERK Activation Assay (Western Blotting)

This assay investigates the effect of this compound on the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which is another important downstream signaling event of FPRL1 activation.[1]

Objective: To determine if this compound blocks agonist-induced phosphorylation of ERK.

General Workflow:

Key Reagents and Conditions:

-

Cells: FPRL1-expressing cells.

-

Treatment: Cells are pre-treated with this compound before stimulation with an FPRL1 agonist.

-

Antibodies: Primary antibodies specific for the phosphorylated form of ERK (p-ERK) and for total ERK are used.

-

Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore are used for detection.

Signaling Pathways: The Mechanism of this compound Antagonism

FPRL1 is a G protein-coupled receptor that primarily couples to the inhibitory G protein, Gi. The binding of an agonist to FPRL1 initiates a signaling cascade that is effectively blocked by this compound.

FPRL1 Agonist-Mediated Signaling Pathway

Upon agonist binding, FPRL1 undergoes a conformational change, leading to the activation of the heterotrimeric Gi protein. The Gαi subunit and the Gβγ complex dissociate and activate downstream effectors. A key pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with DAG, activates various downstream signaling molecules, including protein kinase C (PKC) and ultimately leads to the activation of the ERK/MAPK pathway.

Inhibition of FPRL1 Signaling by this compound

This compound acts as a competitive antagonist, binding to FPRL1 and preventing the binding of agonists. This blockage at the receptor level abrogates the entire downstream signaling cascade, thus inhibiting agonist-induced calcium mobilization and ERK activation.

References

The Discovery and Characterization of WRW4 Peptide: A Technical Guide

A Selective Antagonist of Formyl Peptide Receptor 2 (FPR2)

Introduction

The WRW4 peptide is a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or ALX.[1][2][3][4][5][6] This six-amino-acid peptide has emerged as a critical tool for studying the physiological and pathological roles of FPR2, a G protein-coupled receptor implicated in a wide range of cellular processes, including inflammation, immune response, and neurodegeneration.[3][4][6] This technical guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies associated with the this compound peptide, intended for researchers, scientists, and drug development professionals.

Discovery and Core Characteristics

The this compound peptide was identified through the screening of hexapeptide libraries for compounds capable of inhibiting the binding of the potent FPR2 agonist, Trp-Lys-Tyr-Met-Val-D-Met-CONH2 (WKYMVm), to its receptor.[4] Among the identified peptides, this compound, with the amino acid sequence Trp-Arg-Trp-Trp-Trp-Trp-CONH2 (WRWWWW-NH2), demonstrated the most potent antagonistic activity.[4][7]

Physicochemical Properties:

-

Sequence: H-Trp-Arg-Trp-Trp-Trp-Trp-NH2[7]

-

Molecular Formula: C61H65N15O6[2]

-

Molecular Weight: 1104.28 g/mol [2]

-

Purity: Typically ≥95% as determined by HPLC[2]

-

Solubility: Soluble in water up to 1 mg/ml.[2] For in vivo studies, it can be dissolved in DMSO and further diluted in vehicles like corn oil or a mixture of PEG300, Tween80, and water.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data for the this compound peptide based on available literature.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 0.23 µM | Inhibition of WKYMVm binding to FPRL1 in RBL-2H3 cells. | [2][4][5][8][9] |

| IC50 | 0.23 mM | Inhibition of WKYMVm binding to FPRL1. | [10] |

Mechanism of Action and Signaling Pathways

This compound exerts its antagonistic effects by directly competing with FPR2 agonists for binding to the receptor, thereby inhibiting downstream signaling cascades.[1][6] Activation of FPR2 by various ligands, including serum amyloid A, amyloid-β 42 (Aβ42), and the synthetic peptide WKYMVm, triggers a cascade of intracellular events.[4][11] this compound effectively blocks these signaling pathways.

The primary signaling pathway inhibited by this compound is the G-protein-mediated activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). A key downstream effector of this pathway is the Extracellular signal-Regulated Kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family.[4][8] this compound has been shown to completely inhibit the WKYMVm-induced increase in intracellular calcium and the activation of ERK.[4][8]

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize the this compound peptide.

Peptide Synthesis

This compound and other peptides are typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis technology.[12] The synthesized peptides are then purified by high-performance liquid chromatography (HPLC) to achieve a purity of at least 95%.[12] The final product is often lyophilized and stored at -20°C.[7]

Receptor Binding Assay

Objective: To determine the binding affinity of this compound to FPR2 and its ability to inhibit the binding of known agonists.

Methodology:

-

Cell Culture: Rat basophilic leukemia (RBL-2H3) cells stably transfected with human FPRL1 (FPR2) are commonly used.[4]

-

Ligand Competition:

-

Cells are incubated with a fluorescently or radioactively labeled FPR2 agonist (e.g., FITC-labeled WKYMVm).

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.

-

-

Detection: The amount of labeled agonist bound to the cells is quantified using flow cytometry or a scintillation counter.

-

Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration required to inhibit 50% of the specific binding of the labeled agonist.

Intracellular Calcium Mobilization Assay

Objective: To assess the effect of this compound on agonist-induced intracellular calcium release.

Methodology:

-

Cell Loading: FPR2-expressing cells (e.g., RBL-2H3 or human neutrophils) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Indo-1/AM.[1]

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Stimulation and Inhibition:

-

Detection: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometer or a flow cytometer.[1]

-

Data Analysis: The peak fluorescence intensity is used to quantify the extent of calcium mobilization and the inhibitory effect of this compound.

ERK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of this compound on the activation of the downstream signaling molecule ERK.

Methodology:

-

Cell Treatment: FPR2-expressing cells are serum-starved and then pre-treated with this compound before stimulation with an FPR2 agonist.

-

Protein Extraction: Total cell lysates are prepared at different time points after stimulation.

-

SDS-PAGE and Western Blotting:

-

Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with a primary antibody specific for phosphorylated ERK (p-ERK).

-

A primary antibody against total ERK is used as a loading control.

-

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are used for detection.

-

Data Analysis: The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.

Chemotaxis Assay

Objective: To evaluate the ability of this compound to inhibit the directed migration of cells towards an FPR2 agonist.

Methodology:

-

Cell Preparation: Human neutrophils or other FPR2-expressing migratory cells are isolated and resuspended in an appropriate buffer.

-

Transwell Migration Assay (Boyden Chamber):

-

A chemoattractant (FPR2 agonist) is placed in the lower chamber of a Transwell plate.

-

Cells, pre-incubated with this compound or vehicle, are placed in the upper chamber, which is separated from the lower chamber by a porous membrane.

-

-

Incubation: The plate is incubated to allow for cell migration through the pores towards the chemoattractant.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified by cell counting, staining, or using a viability assay (e.g., measuring ATP levels).

-

Data Analysis: The chemotactic index (the ratio of migrated cells in the presence of a chemoattractant to that in its absence) is calculated to assess the inhibitory effect of this compound.

Applications and Future Directions

The this compound peptide has proven to be an invaluable research tool for elucidating the multifaceted roles of FPR2 in health and disease. Its specificity allows for the targeted inhibition of FPR2-mediated signaling, enabling researchers to dissect the contributions of this receptor in various pathological conditions, including inflammatory diseases, neurodegenerative disorders like Alzheimer's disease (by inhibiting Aβ42-induced responses), and infectious diseases.[4][6][7]

Future research may focus on optimizing the pharmacokinetic properties of this compound or developing small-molecule mimetics with improved stability and bioavailability for potential therapeutic applications. The continued use of this compound in preclinical studies will further enhance our understanding of the therapeutic potential of targeting the FPR2 signaling pathway.

References

- 1. bu.edu [bu.edu]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]

- 7. This compound peptide [novoprolabs.com]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

Methodological & Application

Application Notes and Protocols for WRW4 in In-Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

WRW4 is a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the lipoxin A4 receptor (ALX).[1][2][3] FPR2 is a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, immune response, and neurodegenerative diseases.[4][5] this compound exerts its antagonistic effect by competitively inhibiting the binding of various agonists to FPR2, thereby blocking the activation of downstream signaling pathways.[1][6] These application notes provide detailed protocols for utilizing this compound in common in-vitro cell culture assays to investigate FPR2-mediated cellular responses.

Mechanism of Action

This compound is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-CONH2) that specifically targets FPR2.[7] It has been shown to inhibit the binding of the potent FPR2 agonist WKYMVm with an IC50 of 0.23 μM.[1][2][8][9] By blocking agonist binding, this compound prevents the conformational changes in the FPR2 receptor necessary for G-protein coupling and the subsequent activation of intracellular signaling cascades. This leads to the inhibition of downstream events such as intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and chemotactic cell migration.[1][10]

Signaling Pathway of FPR2 and Inhibition by this compound

The activation of FPR2 by an agonist initiates a signaling cascade that is inhibited by this compound. The following diagram illustrates this pathway.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound in various in-vitro assays.

Table 1: Inhibitory Activity of this compound

| Parameter | Agonist | Cell Line/Type | Assay | IC50 / Concentration | Reference |

| IC50 | WKYMVm | FPRL1-expressing cells | Binding Assay | 0.23 µM | [1][2] |

| Inhibition | MMK-1, Aβ42, F peptide | Neutrophils | Calcium Mobilization | Complete inhibition | [1][2] |

| Inhibition | Aβ42 | Neutrophils | Superoxide Generation | Inhibition observed | [1][2] |

| Inhibition | Aβ42 | Neutrophils | Chemotaxis | Inhibition observed | [1][2] |

| Inhibition | WKYMVm | FPRL1-expressing cells | ERK Activation | Complete inhibition | [1] |

| Inhibition | WKYMVm | Neutrophils | Chemotaxis | Blocked migration | [4] |

Table 2: Recommended Concentration Ranges for In-Vitro Assays

| Assay Type | Recommended this compound Concentration | Notes |

| Calcium Mobilization | 1 - 10 µM | Pre-incubation is recommended. |

| Chemotaxis | 10 - 20 µg/mL | Can be added to the upper or lower chamber depending on the experimental design.[4] |

| Superoxide Generation | 1 - 10 µM | Co-incubation with the agonist. |

| ERK Phosphorylation | 1 - 10 µM | Pre-incubation before agonist stimulation. |

| Cytokine Release | 10 µM | Pre-incubation of 15-30 minutes.[6][11] |

Experimental Protocols

Calcium Mobilization Assay

This protocol is designed to measure the effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing FPR2.

-

FPR2-expressing cells (e.g., neutrophils, monocytes, or a transfected cell line)

-

Cell culture medium

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

FPR2 agonist (e.g., WKYMVm, MMK-1, Aβ42)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Probenecid (optional, to prevent dye leakage)

-

Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

-

Cell Preparation:

-

For adherent cells, seed them in the microplate and culture overnight to form a monolayer.

-

For suspension cells like neutrophils, isolate them and resuspend in assay buffer.

-

-

Dye Loading:

-

Prepare the dye loading solution according to the manufacturer's instructions, often including the fluorescent dye and probenecid in the assay buffer.

-

Remove the culture medium from adherent cells and add the dye loading solution. For suspension cells, add the dye solution to the cell suspension.

-

Incubate the plate for 30-60 minutes at 37°C in the dark.

-

-

This compound Pre-incubation:

-

Prepare serial dilutions of this compound in the assay buffer.

-

After dye loading, wash the cells with assay buffer (optional, depending on the dye used).

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Agonist Stimulation and Measurement:

-

Prepare the FPR2 agonist at the desired concentration in the assay buffer.

-

Place the microplate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Use the instrument's injector to add the agonist to the wells.

-

Continue to record the fluorescence intensity for 1-3 minutes to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the dose-response curve of the agonist in the presence and absence of different concentrations of this compound.

-

Calculate the shift in the agonist's EC50 value to determine the potency of this compound.

-

Chemotaxis Assay

This protocol measures the ability of this compound to inhibit the directed migration of cells towards an FPR2 agonist.

References

- 1. researchgate.net [researchgate.net]

- 2. Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound peptide [novoprolabs.com]

- 9. Formyl peptide receptor 2 activation by mitochondrial formyl peptides stimulates the neutrophil proinflammatory response via the ERK pathway and exacerbates ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for WRW4 Administration in Mouse Models

Introduction

WRW4 is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-NH2) that functions as a selective and potent antagonist for the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or Lipoxin A4 Receptor (ALX).[1][2][3] FPR2 is a G protein-coupled receptor involved in a wide range of physiological and pathological processes, including host defense, inflammation, and neurodegenerative disorders.[4] By blocking the binding of various agonists, this compound inhibits downstream signaling cascades, making it a valuable tool for investigating the role of the FPR2 pathway in various disease models.[3][5] These notes provide detailed protocols for the preparation and administration of this compound in mouse models for preclinical research.

Mechanism of Action

FPR2 is activated by a diverse array of ligands, including bacterial formylated peptides, the synthetic peptide WKYMVm, and endogenous anti-inflammatory mediators like Lipoxin A4 and Annexin A1.[5] Upon agonist binding, FPR2 initiates several intracellular signaling events, including an increase in intracellular calcium, activation of extracellular signal-regulated kinase (ERK), and subsequent cellular responses like chemotaxis and superoxide generation.[1][3]

This compound exerts its antagonistic effect by specifically impairing this FPR2-signaling pathway.[5] It competitively blocks agonists from binding to the receptor, thereby inhibiting the downstream signaling cascade.[5] This leads to the complete inhibition of intracellular calcium increase, ERK activation, and chemotactic cell migration.[1][3] this compound has been shown to be specific for FPR2, as it does not inhibit responses mediated by the Formyl Peptide Receptor 1 (FPR1).[1][3]

Signaling Pathway Diagram

Caption: Mechanism of this compound as an antagonist of the FPR2 signaling pathway.

Data Presentation

The following table summarizes reported dosages and administration routes for this compound in various mouse models.

| Animal Model | Disease/Condition Studied | This compound Dosage | Administration Route | Vehicle/Formulation |

| Male Swiss Mice | Inflammation (CFA-induced hyperalgesia) | 10 µ g/paw | Intraplantar (i.pl.) | Not Specified |

| C57BL/6J Mice | Acute Heart Failure (Myocardial Infarction) | 1 µg/kg | Subcutaneous (s.c.) | PBS |

| C57BL/6 Mice | Peritonitis (Carrageenan-induced) | 10 µ g/animal | Intraperitoneal (i.p.) | Saline |

| db/db Mice | Diabetes-induced Cognitive Decline | Not Specified | Intracerebroventricular (i.c.v.) | Not Specified |

| BALB/c Mice | Sepsis (Emergency Granulopoiesis) | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Materials and Reagents

-

This compound peptide (≥98% purity)[6]

-

Phosphate-buffered saline (PBS), pH 7.2[6]

-

Sterile Saline (0.9% NaCl)[7]

-

Sterile, pyrogen-free water (ddH2O)[1]

-

Microcentrifuge tubes

-

Syringes and needles appropriate for the intended administration route

Preparation of this compound for In Vivo Administration

Critical Note: this compound is a peptide and may have limited solubility in aqueous solutions. The choice of vehicle is critical and depends on the administration route. It is recommended to prepare solutions fresh on the day of the experiment.[6][7] If precipitation occurs, gentle heating or sonication can aid dissolution.[7]

Protocol A: Formulation in DMSO and Corn Oil This formulation results in a clear solution suitable for various administration routes.[7]

-

Prepare a stock solution of this compound in fresh DMSO (e.g., 16 mg/mL).[1]

-

For a final concentration of 0.8 mg/mL, add 50 µL of the 16 mg/mL DMSO stock solution to 950 µL of corn oil.[1]

-

Mix thoroughly until a clear solution is achieved. Use immediately.[1]

Protocol B: Formulation for Intraperitoneal or Oral Administration (Suspension) This protocol yields a suspended solution.[7]

-

Prepare a stock solution of this compound in fresh DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution at 2.5 mg/mL, sequentially add the following reagents, ensuring the solution is mixed and clear after each addition:[7]

-

Add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300. Mix well.

-

Add 50 µL of Tween-80 to the mixture. Mix well.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

-

The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] Use ultrasonic treatment if necessary to aid suspension.[7]

Protocol C: Formulation in PBS (Aqueous Solution) This method is suitable for routes requiring an organic solvent-free solution, such as subcutaneous injection.[8]

-

This compound has limited solubility in PBS (approx. 0.20 mg/mL).[6]

-

Directly dissolve the solid this compound peptide in sterile PBS (pH 7.2) to the desired final concentration (e.g., for a 1 µg/kg dose in a 25g mouse with a 100 µL injection volume, the concentration would be 0.25 µg/mL).

-

Ensure complete dissolution. Do not store the aqueous solution for more than one day.[6]

Administration Protocols in Mouse Models

General Experimental Workflow

Caption: A generalized workflow for in vivo studies using this compound in mouse models.

Protocol 1: Intraplantar (i.pl.) Injection for Local Inflammation

-

Model: Male Swiss mice with Complete Freund's Adjuvant (CFA)-induced inflammation.[1]

-

Objective: To assess the local effect of FPR2 antagonism on hyperalgesia.

-

Procedure:

-

Induce inflammation by injecting CFA into the plantar surface of the mouse hind paw.

-

Prepare this compound at the desired concentration (e.g., 10 µg per paw).[1]

-

Administer the this compound solution via intraplantar injection into the inflamed paw.

-

Assess outcomes, such as antihyperalgesic effects, at predetermined time points.

-

Protocol 2: Subcutaneous (s.c.) Injection for Systemic Administration

-

Model: C57BL/6J mice with acute heart failure induced by coronary artery ligation.[8]

-

Objective: To investigate the systemic effects of FPR2 inhibition on leukocyte recruitment post-myocardial infarction.

-

Procedure:

-

Induce myocardial infarction (MI) via permanent coronary artery ligation.

-

Prepare this compound in a sterile vehicle suitable for subcutaneous injection, such as PBS (Protocol C).

-

Administer a single subcutaneous injection of this compound (1 µg/kg body weight).[8]

-

Perform analysis 24 hours post-MI and this compound administration.[8] Outcome measures may include flow cytometry of leukocytes from the spleen and left ventricle.[8]

-

Protocol 3: Intraperitoneal (i.p.) Injection for Acute Peritonitis

-

Model: Male C57BL/6 mice with carrageenan-induced peritonitis.[9]

-

Objective: To evaluate the effect of FPR2 antagonism on acute inflammatory cell influx.

-

Procedure:

-

Prepare this compound in sterile saline at a dose of 10 µ g/animal in a 0.1 mL volume.[9][10]

-

Administer the this compound solution via intraperitoneal injection 15 minutes before inducing peritonitis.[9]

-

Induce peritonitis by i.p. injection of 1 mL of 0.3% carrageenan solution.[9][10]

-

Euthanize animals after 3 hours to collect peritoneal lavage for leukocyte analysis.[9][10]

-

Protocol 4: Intracerebroventricular (i.c.v.) Injection for Neurological Models

-

Model: db/db mice for diabetes-related cognitive decline.[11]

-

Objective: To assess the central nervous system effects of FPR2 inhibition on microglial activation and cognitive function.[11]

-

Procedure:

-

Anesthetize the mouse and secure it in a stereotaxic frame.

-

Prepare this compound in a sterile, CNS-compatible vehicle.

-

Perform a craniotomy to expose the target injection site (lateral ventricle).

-

Slowly infuse the this compound solution using a Hamilton syringe.

-

Following the treatment period, assess cognitive function (e.g., behavioral tests) and perform histological analysis of the hippocampus to evaluate microglial morphology and activation markers like CD68.[11]

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. MilliporeSigma Calbiochem Formyl Peptide Receptor-Like 1 Antagonist, this compound 5 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 3. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. This compound, Formyl Peptide Receptor-Like 1 (FPRL1) Antagonist - 1 mg [anaspec.com]

- 5. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of FPR2 Impaired Leukocytes Recruitment and Elicited Non-Resolving Inflammation in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formyl peptide receptor 2 antagonist this compound ameliorates diabetes-induced cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for WRW4 in Inhibiting Intracellular Calcium Increase

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the hexapeptide WRW4 (Trp-Arg-Trp-Trp-Trp-Trp-NH₂) as a specific antagonist of the Formyl Peptide Receptor-Like 1 (FPRL1), also known as Formyl Peptide Receptor 2 (FPR2), to inhibit agonist-induced increases in intracellular calcium concentration.

Introduction

This compound is a potent and selective antagonist of FPRL1/FPR2, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, immune response, and neurodegenerative diseases.[1][2][3] Agonist binding to FPRL1/FPR2 initiates a signaling cascade that leads to a rapid and transient increase in intracellular calcium ([Ca²⁺]i), a crucial second messenger regulating numerous cellular functions. This compound effectively blocks this signaling pathway, making it a valuable tool for studying the roles of FPRL1/FPR2 and for the development of novel therapeutics targeting this receptor.

Mechanism of Action

This compound exerts its inhibitory effect by competitively binding to the FPRL1/FPR2 receptor, thereby preventing the binding of agonists such as WKYMVm, MMK-1, and amyloid β42 peptide.[1][2][3] This blockade of agonist binding abrogates the downstream signaling events, most notably the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃), which is responsible for the release of calcium from intracellular stores.

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity. While a specific IC₅₀ for the inhibition of intracellular calcium increase is not consistently reported, the available data indicates complete inhibition at micromolar concentrations.

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC₅₀ (WKYMVm binding inhibition) | 0.23 µM | FPRL1-expressing RBL-2H3 cells | [1][2] |

| Effective Inhibitory Concentration | 10 µM | Complete inhibition of WKYMVm-induced calcium increase in RBL-2H3 cells | [2] |

| In Vivo Dosage | 10 µ g/paw | Intraplantar injection in mice | [2] |

Signaling Pathway

The activation of FPRL1/FPR2 by an agonist leads to the dissociation of the G-protein α and βγ subunits. The Gαq subunit, in particular, activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This compound blocks the initial step of agonist binding, thus inhibiting this entire cascade.

Caption: FPRL1/FPR2 signaling pathway leading to intracellular calcium increase and its inhibition by this compound.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Agonist-Induced Intracellular Calcium Increase

This protocol describes the measurement of intracellular calcium mobilization in FPRL1/FPR2-expressing cells (e.g., human neutrophils, RBL-2H3 cells transfected with FPRL1) using the fluorescent calcium indicator Fluo-4 AM.

Materials:

-

This compound (powder or stock solution in DMSO)

-

FPRL1/FPR2-expressing cells

-

FPRL1 agonist (e.g., WKYMVm)

-

Fluo-4 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

HEPES buffer

-

96-well black, clear-bottom microplates

-

Fluorescence microplate reader with automated injection capabilities

Procedure:

-

Cell Preparation:

-

Culture FPRL1/FPR2-expressing cells to 80-90% confluency.

-

For suspension cells, harvest by centrifugation. For adherent cells, detach using a non-enzymatic cell dissociation solution.

-

Wash the cells with HBSS without Ca²⁺ and Mg²⁺ and resuspend in the same buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS without Ca²⁺ and Mg²⁺.

-

Add an equal volume of the cell suspension to the Fluo-4 AM loading solution.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.

-

After incubation, wash the cells twice with HBSS containing Ca²⁺ and Mg²⁺ to remove extracellular dye.

-

Resuspend the cells in HBSS with Ca²⁺ and Mg²⁺ at a final concentration of 1 x 10⁶ cells/mL.

-

-

Calcium Mobilization Assay:

-

Plate 100 µL of the Fluo-4 loaded cell suspension into each well of a 96-well black, clear-bottom microplate.

-

Prepare serial dilutions of this compound in HBSS with Ca²⁺ and Mg²⁺. A suggested starting range is 0.1 µM to 20 µM.

-

Add 50 µL of the this compound dilutions (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature in the dark.

-

Place the plate in a fluorescence microplate reader set to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Using the plate reader's injector, add 50 µL of the FPRL1 agonist (at a concentration known to elicit a submaximal response, e.g., EC₈₀) to each well.

-

Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after agonist addition.

-

Normalize the response by expressing it as a percentage of the control (agonist alone).

-

Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro intracellular calcium mobilization assay using this compound.

Troubleshooting and Considerations

-

Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal dye loading and response.

-

Dye Concentration and Loading Time: Optimize Fluo-4 AM concentration and incubation time for your specific cell type to maximize signal and minimize cytotoxicity.

-

Agonist Concentration: Use a submaximal concentration (e.g., EC₈₀) of the agonist to allow for a clear window of inhibition by this compound.

-